Thelin

ETA Selectivity Endothelin Receptor Antagonists Pulmonary Arterial Hypertension

Sitaxsentan sodium (Thelin; IPI 1040 sodium; TBC11251 sodium) sets the benchmark for ETA selectivity with a ~6,500:1 ratio over ETB, surpassing ambrisentan (4,000:1) and defining the upper limit for receptor-subtype screening. As the most potent ERA inhibitor of BSEP/NTCP transporters in HepatoPac® models, it is a critical positive control for drug-induced cholestasis research. Its strong CYP2C9 inhibition—requiring an 80% warfarin dose reduction clinically—makes it an essential probe for IVIVE model validation. Though withdrawn from clinical use in 2010, its unique pharmacological fingerprint ensures that generic ERA substitution is scientifically inadequate. Secure this irreplaceable reference standard for high-stringency cardiovascular and safety pharmacology programs.

Molecular Formula C18H15ClN2NaO6S2
Molecular Weight 477.9 g/mol
CAS No. 210421-74-2
Cat. No. B1680989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThelin
CAS210421-74-2
SynonymsTBC-11251;  TBC11251;  TBC 11251;  TBC-11251 sodium salt, Thelin;  Sitaxentan sodium
Molecular FormulaC18H15ClN2NaO6S2
Molecular Weight477.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.[Na]
InChIInChI=1S/C18H15ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7,21H,6,8H2,1-2H3;
InChIKeyHRFIVLUXADNCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thelin (Sitaxsentan Sodium, CAS 210421-74-2) Baseline: High-Selectivity ETA Antagonist for PAH Research Procurement


Thelin (sitaxsentan sodium, CAS 210421-74-2) is a sodium salt formulation of sitaxsentan, a nonpeptide sulfonamide-class endothelin receptor antagonist (ERA). It functions as a potent, orally active, and highly selective antagonist of the endothelin A (ETA) receptor [1]. The compound exhibits an IC50 of 1.4 nM (Ki of 0.43 nM) for the ETA receptor . Critically, it demonstrates approximately 6,000- to 6,500-fold selectivity for ETA over the endothelin B (ETB) receptor subtype . While originally approved in the EU, Canada, and Australia for the once-daily oral treatment of pulmonary arterial hypertension (PAH), Thelin was voluntarily withdrawn from the global market in 2010 due to concerns over hepatotoxicity [2]. Despite its withdrawn clinical status, sitaxsentan remains a widely used and important reference tool compound in cardiovascular and pharmacology research for studying ETA-selective blockade.

Why Thelin (Sitaxsentan) Cannot Be Replaced with Alternative ERAs: A Data-Driven Risk Assessment


Within the class of endothelin receptor antagonists, sitaxsentan cannot be generically substituted for other agents due to its distinct pharmacological fingerprint and safety profile. This is not a matter of simple ETA potency but of quantifiable differences in receptor selectivity and pharmacokinetic interactions. Thelin exhibits a selectivity ratio of ~6,500:1 for ETA versus ETB [1], which differs materially from the ~4,000:1 ratio of ambrisentan and the non-selective dual antagonism of bosentan [2]. These differences in receptor subtype occupancy translate into distinct clinical pharmacodynamics and safety signals. Furthermore, Thelin's unique cytochrome P450 inhibition profile—specifically CYP2C9 inhibition—dictates specific, non-substitutable drug-drug interaction management protocols, such as a recommended 80% reduction in warfarin dosing [3]. Consequently, a generic ERA substitution in a research or historical clinical context is insufficient and potentially misleading without accounting for these specific, quantifiable parameters.

Thelin (Sitaxsentan Sodium, CAS 210421-74-2) Product-Specific Quantitative Differentiation Guide


Superior ETA/ETB Selectivity Ratio (6,500:1) Compared to Ambrisentan (4,000:1) and Bosentan (Non-Selective)

Thelin (sitaxsentan) demonstrates the highest in-class ETA/ETB selectivity ratio among marketed ERAs. It exhibits an IC50 for ETA of 1.4 nM and an IC50 for ETB of 9,800 nM, yielding a selectivity ratio of approximately 6,500:1 [1]. In contrast, the closest selective analog, ambrisentan, has a reported ETA/ETB selectivity ratio of approximately 4,000:1, while bosentan is a dual (non-selective) ETA/ETB antagonist [2]. This represents a >60% higher theoretical selectivity window for sitaxsentan compared to ambrisentan.

ETA Selectivity Endothelin Receptor Antagonists Pulmonary Arterial Hypertension

Differential Hepatobiliary Disposition and Potency in Human Hepatocyte Co-Culture Model (HepatoPac®)

In a human micropatterned hepatocyte co-culture (MPCC) model (HepatoPac®), sitaxsentan demonstrated significantly more potent effects on hepatobiliary transport endpoints compared to ambrisentan. Ambrisentan exhibited the weakest potency across all six endpoints (cellular ATP/GSH content, urea production, albumin secretion, biliary clearance). Sitaxsentan, along with bosentan, had more potent effects on hepatobiliary transport than on direct hepatocellular health/function endpoints [1]. Normalization to clinical Cmax yielded a relative safety rank order of ambrisentan ≥ CI-1034 ~ bosentan > sitaxsentan [2], quantitatively positioning sitaxsentan as having the narrowest safety margin.

Hepatotoxicity In Vitro Liver Model Drug Safety

Lower One-Year Incidence of Abnormal Liver Function Tests (4%) Versus Bosentan (14%) in PAH Patients

Despite its higher intrinsic hepatotoxic potential and eventual withdrawal due to rare fatal events, clinical trial data paradoxically showed a lower incidence of routine liver function test (LFT) abnormalities with sitaxsentan compared to bosentan. Kaplan-Meier analysis from a one-year follow-up study in PAH patients demonstrated a 4% risk of developing abnormal LFTs (abLFT) in the sitaxsentan group versus a 14% risk in the bosentan group (p = 0.0140) [1]. This indicates that while sitaxsentan may cause fewer mild-to-moderate transaminase elevations, it carries a risk for more severe, idiosyncratic hepatotoxicity.

Clinical Safety Liver Function PAH Treatment

Once-Daily Dosing (100 mg) vs. Twice-Daily Dosing Requirement for Bosentan (125 mg BID)

Sitaxsentan possesses a long plasma half-life (~10 hours) and high absolute oral bioavailability (>90%), enabling a once-daily oral dosing regimen of 100 mg for the treatment of PAH [1]. In contrast, bosentan, a dual ERA with a shorter half-life and lower bioavailability (~50%), requires twice-daily dosing (typically 125 mg BID) [2]. The once-daily profile of sitaxsentan is a direct consequence of its distinct pharmacokinetic parameters.

Pharmacokinetics Dosing Regimen Oral Bioavailability

CYP2C9 Inhibition Requiring Specific 80% Warfarin Dose Reduction vs. Bosentan's CYP2C9 Induction

Sitaxsentan is a potent inhibitor of the cytochrome P450 enzyme CYP2C9, whereas bosentan is an inducer of CYP2C9 [1]. This difference creates opposite clinical management strategies for co-administered CYP2C9 substrates like warfarin. Concomitant use of sitaxsentan with warfarin requires an approximate 80% reduction in the warfarin dose to maintain a therapeutic international normalized ratio (INR) [2]. In contrast, co-administration with bosentan typically necessitates an increase in warfarin dose to counteract the induction effect.

Drug-Drug Interactions CYP450 Metabolism Warfarin

Thelin (Sitaxsentan Sodium) Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Calibrating ETA-Selective Assays and Screens Requiring a High Selectivity Window

As a reference standard for maximal ETA/ETB selectivity. With a 6,500:1 selectivity ratio [1], sitaxsentan serves as the 'gold standard' comparator for new chemical entities intended to target ETA with minimal ETB cross-reactivity. Its profile is superior to ambrisentan (4,000:1) for defining the upper limit of selectivity achievable in this class. Researchers can use sitaxsentan to set assay thresholds for high-selectivity screening cascades.

Investigating Mechanisms of ERA-Induced Hepatobiliary Toxicity in Advanced In Vitro Models

As a positive control for hepatobiliary transporter inhibition. The HepatoPac® study [1] positions sitaxsentan as the most potent ERA inhibitor of hepatobiliary disposition among ambrisentan, bosentan, and macitentan. This makes it an essential tool compound for studying mechanisms of bile salt export pump (BSEP) inhibition, NTCP inhibition, and drug-induced cholestasis. It can be used to benchmark the hepatotoxic potential of novel ERAs or other drug candidates in sandwich-cultured hepatocyte models.

Modeling CYP2C9-Mediated Drug-Drug Interactions (DDIs) in Preclinical Studies

As a prototypical CYP2C9 inhibitor. The strong inhibitory effect of sitaxsentan on CYP2C9, necessitating an 80% warfarin dose reduction clinically [1], makes it an invaluable tool for studying CYP2C9-mediated DDIs. Researchers can use sitaxsentan to validate in vitro-to-in vivo extrapolation (IVIVE) models for CYP2C9 inhibition or as a reference inhibitor in preclinical species to assess the impact of CYP2C9 blockade on the pharmacokinetics of co-administered probe substrates like (S)-warfarin or tolbutamide.

Reference Standard for Studies on Idiosyncratic Drug-Induced Liver Injury (iDILI) Risk

As a key comparator in iDILI research. Thelin's clinical history of a low incidence of mild transaminitis (4% vs. 14% for bosentan) [1] juxtaposed with a rare but fatal hepatotoxicity signal [2] makes it a unique case study for understanding the disconnect between routine LFT elevations and severe iDILI. Researchers investigating predictive models for iDILI can use sitaxsentan as a 'high-risk' benchmark compound alongside safer analogs like ambrisentan to identify differentiating biomarkers or in vitro signatures.

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